5-Bromo-1-ethyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and iodine substituents at the 5 and 4 positions, respectively, and an ethyl group at the 1 position. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, the reaction of ethyl hydrazine with ethyl acetoacetate can yield 1-ethylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-ethyl-4-iodo-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid can produce 5-phenyl-1-ethyl-4-iodo-1H-pyrazole .
Scientific Research Applications
5-Bromo-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the ethyl and bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group and a cyano group, which can alter its reactivity and applications.
1-Ethyl-4-iodo-1H-pyrazole: Similar structure but lacks the bromine substituent, affecting its chemical properties.
Uniqueness
The unique combination of bromine, iodine, and ethyl substituents in 5-Bromo-1-ethyl-4-iodo-1H-pyrazole imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H6BrIN2 |
---|---|
Molecular Weight |
300.92 g/mol |
IUPAC Name |
5-bromo-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6BrIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
InChI Key |
JFSANSIIDODFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.